molecular formula C23H24N2O4 B2785434 3-{4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one CAS No. 873857-55-7

3-{4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one

Cat. No.: B2785434
CAS No.: 873857-55-7
M. Wt: 392.455
InChI Key: OYDJFIQHHHNLRN-UHFFFAOYSA-N
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Description

3-{4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure linked to a piperazine moiety through a carbonyl group. The presence of the 4-methylphenoxyethyl group further enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core. This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate under basic conditions. The resulting intermediate is then subjected to further reactions to introduce the piperazine and 4-methylphenoxyethyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-{4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide range of functionalized derivatives.

Scientific Research Applications

3-{4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromen-2-one derivatives and piperazine-containing molecules. Examples are:

  • 3-[4-[2-(4-Methoxyphenoxy)ethyl]piperazine-1-carbonyl]chromen-2-one
  • 3-[4-[2-(4-Chlorophenoxy)ethyl]piperazine-1-carbonyl]chromen-2-one

Uniqueness

The uniqueness of 3-{4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and research studies.

Properties

IUPAC Name

3-[4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c1-17-6-8-19(9-7-17)28-15-14-24-10-12-25(13-11-24)22(26)20-16-18-4-2-3-5-21(18)29-23(20)27/h2-9,16H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDJFIQHHHNLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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